

Application Notes and Protocols for Preparing SU1498 Stock Solution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3] It acts as a reversible, ATP-competitive inhibitor with an IC $_{50}$ value of approximately 700 nM.[1][3] Due to its specificity, **SU1498** is a valuable tool for studying angiogenesis, tumor growth, and other physiological and pathological processes mediated by VEGFR2 signaling.[2] This document provides a detailed protocol for the preparation of **SU1498** stock solutions for in vitro research applications.

SU1498 Properties

A summary of the key chemical and physical properties of **SU1498** is presented in the table below. This information is crucial for accurate stock solution preparation and storage.



Property	Value	Source
Synonyms	AG-1498, Tyrphostin SU 1498	[2][4]
Molecular Formula	C25H30N2O2	[1][4][5][6]
Molecular Weight	390.52 g/mol	[1][4][7]
Appearance	Pale yellow solid	[1]
Purity	≥95% (HPLC)	[1]
Solubility (in vitro)	DMSO: up to 100 mg/mL (256.07 mM)Ethanol: up to 78 mg/mL (199.73 mM)DMF: 50 mg/mL (128.03 mM)	[1][2][4][6][7][8]
Insolubility	Water	[4][7]
Storage (Solid)	-20°C, desiccated, protected from light	[1][4]
Storage (Stock Solution)	-20°C or -80°C, aliquoted to avoid freeze-thaw cycles	[1][4][7]
Stability (Stock Solution)	Up to 3 months at -20°CUp to 1 year at -80°C in solvent	[1][7]

Experimental Protocol: Preparation of a 10 mM SU1498 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SU1498** in dimethyl sulfoxide (DMSO).

3.1. Materials

- **SU1498** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials



- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

- **SU1498** is a chemical compound for research use only.[5][6] Handle with appropriate caution.
- Consult the Safety Data Sheet (SDS) for comprehensive safety information.
- Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[9]
- Work in a well-ventilated area or a chemical fume hood.[9]

3.3. Procedure

- Equilibrate SU1498: Allow the vial of SU1498 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
 Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (g/mol)
 - \circ For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 390.52 g/mol x 1000 mg/g = 3.9052 mg
- Weigh SU1498: Carefully weigh out the calculated mass of SU1498 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add Solvent: Add the calculated volume of DMSO to the tube containing the SU1498 powder. For the example above, add 1 mL of DMSO.



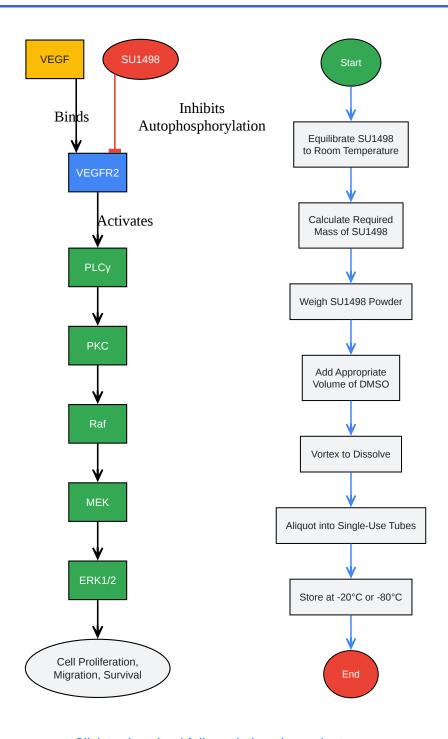
- Dissolve: Close the tube tightly and vortex thoroughly until the **SU1498** is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.[4][7]
- Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][7] Protect the aliquots from light.

Signaling Pathway and Experimental Workflow

4.1. **SU1498** Inhibition of the VEGFR2 Signaling Pathway

SU1498 selectively inhibits the tyrosine kinase activity of VEGFR2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability. **SU1498** blocks this initial phosphorylation step, thereby inhibiting the downstream signaling cascade.





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